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Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol

Surface tension Critical micelle concentration Star block copolymer

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (CAS 26316-40-5), commonly referred to as a Tetronic® or poloxamine, is a tetrafunctional, nonionic block copolymer surfactant constructed from four poly(ethylene oxide)-poly(propylene oxide) (PEO-PPO) chains covalently linked to a central ethylenediamine core, yielding a characteristic X-shaped (4-arm star) molecular geometry. Unlike linear Pluronic® (poloxamer) triblock copolymers, the multi-arm architecture and the ionizable central diamine moiety impart a distinct combination of pH-responsive aggregation, secondary hydroxyl end-group chemistry, and rheological behavior.

Molecular Formula C34H72N2O12
Molecular Weight 700.952
CAS No. 26316-40-5
Cat. No. B566586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol
CAS26316-40-5
SynonymsETHYLENEDIAMINE TETRAKIS(ETHOXYLATE-BLOCK-PROPOXYLATE) TETROL; 1,2-Ethanediamine,methyloxirane,oxiranepolymer; 1,2-Ethanediamine,polymerwithmethyloxiraneandoxirane; Ethoxylated,propoxylatedethylenediamine; ethylenediaminetetrakis(ethoxylate-b-propoxylate
Molecular FormulaC34H72N2O12
Molecular Weight700.952
Structural Identifiers
SMILESCC1CO1.C1CO1.C(CN)N
InChIInChI=1S/C3H6O.C2H8N2.C2H4O/c1-3-2-4-3;3-1-2-4;1-2-3-1/h3H,2H2,1H3;1-4H2;1-2H2
InChIKeyBFKFABWTAFNFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 26316-40-5 Ethylenediamine Tetrakis(EO/PO) Tetrol: Procurement-Relevant Identity and Core Characteristics


Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (CAS 26316-40-5), commonly referred to as a Tetronic® or poloxamine, is a tetrafunctional, nonionic block copolymer surfactant constructed from four poly(ethylene oxide)-poly(propylene oxide) (PEO-PPO) chains covalently linked to a central ethylenediamine core, yielding a characteristic X-shaped (4-arm star) molecular geometry [1]. Unlike linear Pluronic® (poloxamer) triblock copolymers, the multi-arm architecture and the ionizable central diamine moiety impart a distinct combination of pH-responsive aggregation, secondary hydroxyl end-group chemistry, and rheological behavior [2]. Commercial grades of this compound are defined by their ethylene oxide/propylene oxide (EO/PO) ratio, which dictates the hydrophilic-lipophilic balance (HLB), cloud point, and surface activity. For example, the Mn 7,200 variant (Tetronic® 904) exhibits HLB 1.0–7.0, a cloud point of 71–75 °C, surface tension of 43 dyn/cm (0.1 wt%, 25 °C), and Brookfield viscosity of 3,870 cP at 25 °C .

Why Generic Substitution Fails for CAS 26316-40-5: Critical Differentiation from Linear Pluronic® and Other Tetronic® Variants


Simple in-class substitution of ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol with a linear PEO-PPO-PEO triblock copolymer (Pluronic®) or even a different Tetronic® variant is scientifically unsound because the compound's performance is governed by a non-linear interplay of molecular architecture, terminal group chemistry, and the precise EO/PO ratio, none of which are captured by a single bulk descriptor such as HLB or molecular weight. The 4-arm star topology restricts micellar packing and yields a fundamentally different gelation profile compared to linear analogs [1], while the secondary hydroxyl termini confer measurably slower reaction kinetics in polyurethane and polyester curing systems relative to the primary hydroxyl groups of Pluronic® polyols [2]. Furthermore, the central ethylenediamine group introduces pH-dependent micellization that is entirely absent in neutral-core Pluronics®, meaning a Tetronic® that is an effective solubilizer at alkaline pH may be molecularly dispersed and functionally inert under acidic conditions [3]. Even within the Tetronic® family, two products with identical CAS registry numbers (26316-40-5) but different EO/PO ratios—such as the Mn 7,200 (HLB 1–7) and Mn 15,000 (HLB 24) grades—exhibit cloud points separated by more than 25 °C, effectively dictating whether the surfactant remains soluble or phase-separates at process temperature . The quantitative evidence below establishes exactly where CAS 26316-40-5 with a specific EO/PO profile differentiates from the most scientifically relevant comparators.

Quantitative Differentiation Evidence for CAS 26316-40-5 (Mn 7,200 / Tetronic® 904 Grade) versus Closest Analogs


Head-to-Head Surface Activity: T904 Delivers Higher Surface Pressure Than Either T304 or T908 at Equivalent Concentration

Among three Tetronic® star block copolymers evaluated under identical conditions, T904 (the Mn ~6,700 grade corresponding to CAS 26316-40-5) displayed the highest surface activity, outperforming both the lower-MW T304 and the higher-MW, more hydrophilic T908. Surface tension vs. log concentration curves showed that T904 behaved as a classical surfactant with a well-defined break point, whereas T304 (Mw 1,650) failed to form micelles and remained the least surface-active despite containing 40% PEO, and T908 (80% PEO, HLB >24) exhibited weaker surface activity with two break points characteristic of highly hydrophilic copolymers [1]. In 0.1 wt% aqueous solution at 25 °C, T904 reduced the equilibrium surface tension to 43 dyn/cm, consistent with independent product datasheet measurements .

Surface tension Critical micelle concentration Star block copolymer Air-water interface

Cloud Point Differentiation: A 25+ °C Gap Separates T904 from T908, Defining Operational Temperature Windows for Aqueous Processes

The cloud point (CP) is a critical selection parameter for nonionic surfactants, marking the temperature above which the surfactant phase-separates and loses functionality. For the Mn 7,200 grade of CAS 26316-40-5 (T904), the CP is 71–75 °C (1 wt% aqueous) , whereas the Mn 15,000 grade (T908) exhibits CP >100 °C under the same conditions . Literature values further confirm T904 CP in the range 74–65 °C for 1–10 wt% solutions [1], and T908 CP >100 °C except at high pH where it decreases [2]. This >25 °C differential means that T904 is suitable where deliberate thermal phase separation is desired (e.g., defoaming, triggered release), while T908 must be specified for high-temperature processes requiring persistent solubility.

Cloud point Phase separation Nonionic surfactant Temperature stability

Reaction Kinetics: Secondary Hydroxyl Termini of Tetronic® Reduce Polyurethane Curing Rate Relative to Primary Hydroxyl Pluronic® Polyols

In polyether polyol–diisocyanate reactions, the nature of the terminal hydroxyl group governs the curing rate. Polyols terminated with secondary hydroxyl groups—characteristic of CAS 26316-40-5 (Tetronic®)—react more slowly with diisocyanates than polyols terminated with primary hydroxyl groups, as found in Pluronic® surfactants. Wissman et al. demonstrated that polyols containing primary hydroxyl groups exhibited faster reaction rates, and the rate differential was amplified in the presence of dibutyltin dilaurate catalyst [1]. This kinetic distinction is confirmed by vendor literature stating that the terminal secondary hydroxyl groups of Tetronic® polyols possess lower reactivity and acidity than the primary hydroxyl groups in Pluronic® surfactants .

Polyurethane kinetics Hydroxyl reactivity Isocyanate reaction Secondary vs primary alcohol

pH-Switchable Micellization: Central Ethylenediamine Core Enables Acidic Deactivation Not Available in Pluronic® Surfactants

The central ethylenediamine group in CAS 26316-40-5 (Tetronic®) confers pH-dependent aggregation behavior that is structurally impossible in neutral-core Pluronic® block copolymers. Parekh et al. reported that Tetronic® T904 remains molecularly dissolved (unaggregated) at acidic pH, with micelle formation occurring only above pH 8, a behavior attributed to deprotonation of the central diamine nitrogens [1]. The MDPI comparative study independently confirmed that all three Tetronics® (T304, T904, T908) become more hydrophilic in acidic pH due to protonation of the central ethylene diamine moiety, which hinders micelle formation, while aggregation is restored at alkaline pH [2]. Pluronic® surfactants lack this ionizable central group and show no comparable pH-switchable behavior.

pH-responsive micellization Poloxamine Drug delivery Triggered release

Electrodeposition Suppression: ETT (Mn 7,200) Uniquely Enables Bottom-Up Filling of High-Aspect-Ratio Features via Potential-Dependent Adsorption

In tin electrodeposition, ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol with average Mn 7,200 (ETT) functions as an effective suppressor through potential-dependent adsorption on the cathode surface. Hu et al. demonstrated via cyclic voltammetry, chronoamperometry, and chronopotentiometry that ETT suppresses Sn deposition within a defined negative potential range, a behavior directly attributed to the adsorption of the tetrol species [1]. This suppression mechanism is structurally dependent on the four-arm block copolymer architecture; previous studies on analogous additives with differing molecular weights demonstrated successful bottom-up filling of copper in through-silicon vias (TSVs) with extremely high aspect ratios [1]. While direct numerical comparison to linear Pluronic® suppressors is not available in this study, the patent literature explicitly identifies ethylenediamine tetrakis polyethylene glycol-block-polypropylene glycol tetrol (MW 2,000–7,000) as the preferred nonionic surfactant component in electroplating baths for high-speed tin-bismuth solder deposition [2], indicating that the tetrafunctional architecture is not trivially replaceable by linear triblock analogs for this application.

Tin electrodeposition Suppressor additive Through-silicon via Cyclic voltammetry

Evidence-Backed Application Scenarios for CAS 26316-40-5 Based on Quantified Differentiation


Low-Foam Metalworking Fluids and High-Temperature Cleaners Requiring Defined Cloud Point Separation

The Mn 7,200 grade of CAS 26316-40-5 (T904), with its cloud point of 71–75 °C , is specifically suited for metalworking fluid formulations and industrial cleaners that operate at elevated temperatures where controlled phase separation is beneficial for defoaming. The documented lower foaming and greater defoaming tendencies relative to Pluronic® surfactants , combined with the intermediate HLB (1–7) favoring oil-in-water emulsification, make this grade the rational choice when persistent foam generated by linear primary-hydroxyl surfactants causes pump cavitation, overflow, or surface defects on machined parts.

Polyurethane and Polyester Synthesis Requiring Controlled Hydroxyl Reactivity for Extended Pot Life

In polyurethane coating, adhesive, and elastomer formulations where excessive exotherm or short gel time limits workability, the secondary hydroxyl end-groups of Tetronic® polyols provide a measurable kinetic advantage over primary hydroxyl-terminated Pluronic® polyols. The slower reaction rate with diisocyanates [1] translates to longer pot life and more uniform cure profiles in large-scale castings or manual application settings, without requiring reformulation with retarding additives that may compromise final physical properties.

pH-Triggered Surfactant Deactivation in Precision Cleaning and Agricultural Formulation Dilution

Processes that require full surfactant activity during an alkaline wash or dispersion step but complete loss of surface activity upon acidic rinse or environmental dilution uniquely benefit from the pH-switchable micellization of Tetronic® block copolymers. The central ethylenediamine protonation below pH 8 disrupts micelle formation and eliminates the amphiphilic functionality that is the basis of surfactant performance [2], a behavior that is structurally absent in Pluronic® surfactants. This property is exploited in precision electronic cleaning, where surfactant residue must be rendered non-surface-active before final rinsing, and in pesticide formulations where tank-mix activity must be deactivated upon soil contact to minimize non-target effects.

Tin and Solder Electrodeposition for High-Aspect-Ratio Microelectronic Interconnects

The documented potential-dependent suppression of tin reduction by ETT (CAS 26316-40-5, Mn 7,200) [3] positions this tetrol as a functional suppressor additive in electroplating baths for through-silicon via (TSV) filling and wafer-level packaging. The preferential adsorption of the tetrafunctional block copolymer on the cathode surface at specific overpotentials creates a differential suppression gradient between the via top and bottom that drives bottom-up fill, a mechanism previously validated for copper interconnects using structurally related Tetronic® additives and now extended to tin-based solder deposition as evidenced by both academic and patent literature [4].

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